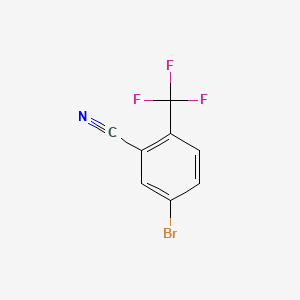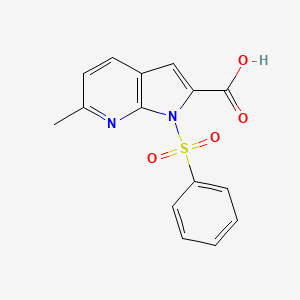
1-(Phenylsulphonyl)-6-methyl-7-azaindole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(Phenylsulphonyl)-6-methyl-7-azaindole-2-carboxylic acid” is a complex organic compound. It contains a phenylsulphonyl group, which is a sulfonyl group attached to a phenyl group . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and a carbon atom . The compound also contains an azaindole group, which is a type of heterocyclic compound that contains a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a variety of reagents. For instance, the synthesis of similar compounds, such as 1-(Phenylsulfonyl)pyrrole and 1-(Phenylsulfonyl)indole, involves the use of a heterocyclic building block and a phenylsulfonyl group . The synthesis of the azaindole group could potentially involve a Paal-Knorr pyrrole condensation or a similar reaction .Molecular Structure Analysis
The molecular structure of “1-(Phenylsulphonyl)-6-methyl-7-azaindole-2-carboxylic acid” would be complex due to the presence of multiple functional groups. The phenylsulphonyl group would contribute to the stereochemistry of the molecule . The azaindole group would likely contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving “1-(Phenylsulphonyl)-6-methyl-7-azaindole-2-carboxylic acid” would likely be influenced by the presence of the phenylsulphonyl and azaindole groups. For instance, sulfone derivatives, such as phenylsulphonyl compounds, can participate in various types of reactions, including catalytic C–C and C–X bond construction .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Phenylsulphonyl)-6-methyl-7-azaindole-2-carboxylic acid” would be influenced by its molecular structure. For instance, the presence of the phenylsulphonyl group could potentially affect its solubility, while the presence of the azaindole group could potentially affect its acidity .Safety And Hazards
The safety and hazards associated with “1-(Phenylsulphonyl)-6-methyl-7-azaindole-2-carboxylic acid” would depend on its physical and chemical properties. For instance, if it were to be used as a drug, its safety profile would need to be thoroughly evaluated through preclinical and clinical testing. In general, compounds containing sulfonyl groups can be hazardous and require careful handling .
properties
IUPAC Name |
1-(benzenesulfonyl)-6-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-10-7-8-11-9-13(15(18)19)17(14(11)16-10)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEYHIOVTMLJGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

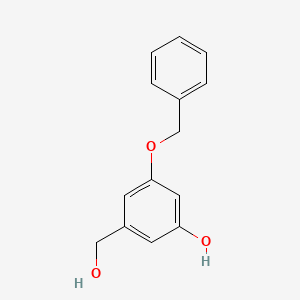
![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)
methanone](/img/structure/B582118.png)
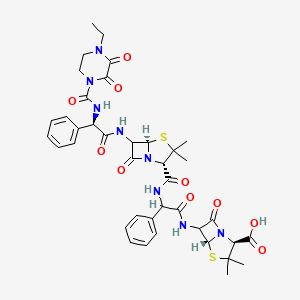
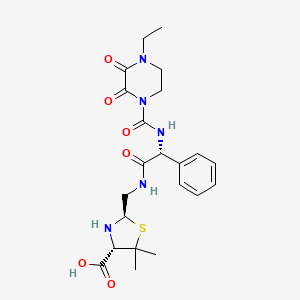
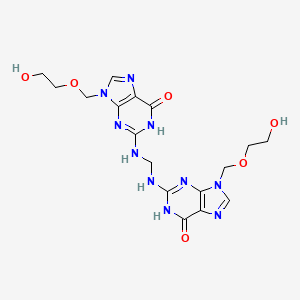
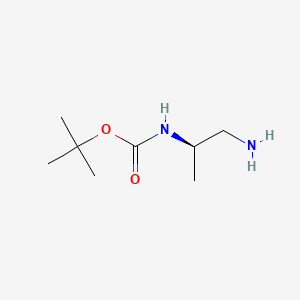
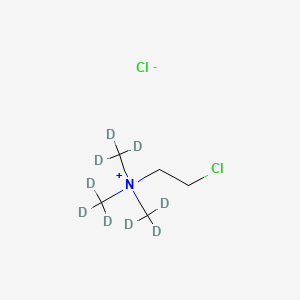
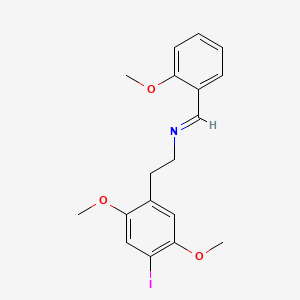
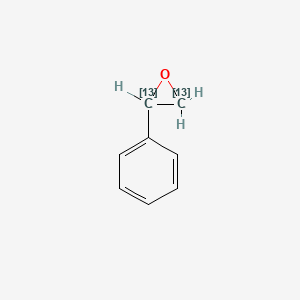
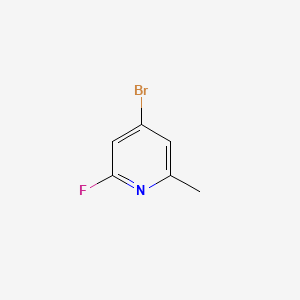
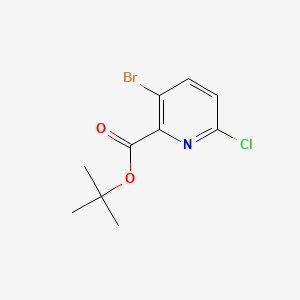
![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)
